An In-depth Technical Guide to the Olfactory Properties of Dihydro Tagetone
An In-depth Technical Guide to the Olfactory Properties of Dihydro Tagetone
Abstract
This technical guide provides a comprehensive exploration of the olfactory properties of dihydro tagetone, a monoterpene ketone of significant interest to the fragrance and flavor industries. This document delves into the chemical and physical characteristics of dihydro tagetone, its distinct odor profile, and the subtle yet crucial differences between its enantiomers. Furthermore, this guide presents detailed, field-proven methodologies for the synthesis, analytical characterization, and rigorous sensory evaluation of this compound. It is intended to serve as an essential resource for researchers, chemists, and sensory scientists engaged in the discovery and development of novel aroma chemicals and consumer products.
Introduction: The Aromatic Significance of Dihydro Tagetone
Dihydro tagetone (2,6-dimethyl-7-octen-4-one) is a naturally occurring acyclic monoterpene ketone that contributes to the characteristic aroma of several plants, most notably those of the Tagetes genus (marigold) and certain Phebalium species.[1][2] Its unique olfactory profile, often described as a complex interplay of fruity, sweet, and green notes, has garnered considerable attention for its application in perfumery and flavorings.[3][4] Beyond its primary scent characteristics, the presence of a chiral center in dihydro tagetone's molecular structure gives rise to enantiomers with distinct olfactory properties, a factor of paramount importance in the fine fragrance and flavor industries where subtle nuances can define the success of a product.[5][6]
This guide will provide a holistic understanding of dihydro tagetone's olfactory properties, underpinned by a robust scientific framework. We will explore its natural occurrence, chemical synthesis, and the analytical techniques essential for its characterization. A significant portion of this document is dedicated to the rigorous sensory evaluation of dihydro tagetone, offering detailed protocols for conducting such assessments. The causal relationships between molecular structure, chirality, and perceived aroma will be a recurring theme, providing readers with the foundational knowledge to expertly leverage this versatile aroma chemical.
Physicochemical Properties of Dihydro Tagetone
A thorough understanding of a fragrance molecule's physical and chemical properties is fundamental to its effective application. These properties govern its volatility, solubility, and stability, all of which influence its performance in various product matrices.
| Property | Value | Source |
| CAS Number | 1879-00-1 | [3] |
| Molecular Formula | C10H18O | [1] |
| Molecular Weight | 154.25 g/mol | [1] |
| Appearance | Colorless to pale yellow liquid | [3] |
| Specific Gravity | 0.83540 @ 15.50 °C | [1] |
| Refractive Index | 1.42950 @ 20.00 °C | [1] |
| Boiling Point | 185.00 to 188.00 °C @ 760.00 mm Hg | [1] |
| Flash Point | 65.56 °C (150.00 °F) | [1] |
| Solubility | Soluble in alcohol; sparingly soluble in water (233.4 mg/L @ 25 °C est.) | [1] |
The Olfactory Profile of Dihydro Tagetone: A Multi-Faceted Aroma
The scent of dihydro tagetone is most frequently characterized as a harmonious blend of sweet and fruity notes.[3] However, its olfactory profile is more complex, with nuances that can be further described as green and reminiscent of honeyed hay.[7] This multifaceted aroma makes it a versatile ingredient in a wide array of fragrance compositions.
The Critical Role of Chirality in Odor Perception
Dihydro tagetone possesses a chiral center at the C6 position, leading to the existence of two enantiomers: (+)-dihydrotagetone and (-)-dihydrotagetone. Research has indicated that while the aesthetic differences between these enantiomers are subtle, they are perceivable.[5] Subjectively, the (-)-mixture has been described as producing a weaker odor than the (+)-isomer.[5] This highlights the stereo-differentiated nature of olfactory receptors and underscores the importance of chiral separation and analysis in fragrance evaluation. It is important to note that, to date, no formal odor threshold studies have been published for the individual enantiomers of dihydro tagetone.[5]
Analytical Characterization of Dihydro Tagetone
To fully comprehend and control the olfactory properties of dihydro tagetone, robust analytical methodologies are essential. These techniques are not only crucial for quality control but also for elucidating the relationship between chemical structure and sensory perception.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is the cornerstone technique for the identification and quantification of volatile compounds like dihydro tagetone. It provides detailed information about the chemical composition of a sample, allowing for the verification of purity and the identification of any potential impurities that could impact the final aroma.
Gas Chromatography-Olfactometry (GC-O)
GC-O is a powerful technique that couples the separation capabilities of gas chromatography with the human nose as a highly sensitive detector.[8] This method allows for the direct correlation of a specific chemical compound with its perceived odor. In the context of dihydro tagetone, GC-O is invaluable for characterizing the subtle aromatic differences between its enantiomers and for identifying any trace impurities that may contribute to the overall scent profile.
Experimental Protocols
This section provides detailed, step-by-step methodologies for the synthesis and sensory evaluation of dihydro tagetone, designed to be reproducible in a standard laboratory setting.
De Novo Synthesis of Dihydro Tagetone via the Carroll Reaction
This protocol describes a two-stage synthesis of dihydrotagetone from isobutyl methyl ketone, with the key step being an extension of the Carroll reaction.[9]
Materials:
-
Isobutyl methyl ketone
-
Sodium hydride
-
Ethyl 5-methyl-3-oxohexanoate
-
But-2-en-1-ol
-
Anhydrous sodium sulphate
-
Standard laboratory glassware and distillation apparatus
Procedure:
-
Preparation of But-2-enyl 5-methyl-3-oxohexanoate:
-
Perform a transesterification of ethyl 5-methyl-3-oxohexanoate with but-2-en-1-ol. The ethyl 5-methyl-3-oxohexanoate can be prepared by the ethoxycarbonylation of isobutyl methyl ketone using sodium hydride as a catalyst.
-
-
Carroll Reaction and Pyrolysis:
-
The transesterification and pyrolysis steps are carried out in a single, combined operation.
-
The resulting product from step 1 is pyrolyzed to yield dihydrotagetone.
-
-
Purification:
-
The crude product is purified by distillation. The purity of the fractions should be monitored by GC-MS.
-
Sensory Evaluation Protocol for Dihydro Tagetone
This protocol outlines a standardized procedure for the sensory evaluation of dihydro tagetone by a trained panel.
Objective: To characterize the olfactory profile of dihydro tagetone and to discern any perceptible differences between its enantiomers.
Materials:
-
Samples of (+)-dihydrotagetone, (-)-dihydrotagetone, and racemic dihydrotagetone, diluted to an appropriate concentration in an odorless solvent (e.g., diethyl phthalate or ethanol).
-
Glass sniffing strips.
-
Odor-free evaluation booths.
-
Data collection forms or software.
-
Nose-cleansing materials (e.g., unfragranced smelling salts, lemon water).[10]
Panel Selection and Training:
-
Select a panel of at least 10-15 individuals who have been screened for olfactory acuity and trained in the description of fragrance notes.[11]
-
Familiarize the panel with a range of standard aroma chemicals representing different odor families (e.g., fruity, green, sweet) to establish a common vocabulary.
Evaluation Procedure:
-
Sample Preparation: Prepare coded, randomized samples of each dihydro tagetone variant.
-
Acclimatization: Allow panelists to acclimate to the odor-free environment of the evaluation booths for at least 15 minutes prior to the session.
-
Evaluation:
-
Provide each panelist with a set of coded, dipped sniffing strips.
-
Instruct panelists to evaluate the odor of each strip in a sequential manner, with a mandatory break of at least 30 seconds between samples to prevent olfactory fatigue.
-
During the break, panelists should neutralize their sense of smell.[10]
-
-
Data Collection:
-
For each sample, panelists will rate the intensity of the overall aroma on a labeled magnitude scale (LMS).
-
Panelists will then provide descriptive terms for the perceived aroma, selecting from a pre-determined list and/or providing their own descriptors.
-
Data Analysis:
-
Analyze the intensity ratings using appropriate statistical methods (e.g., ANOVA) to determine if there are significant differences between the samples.
-
Compile and analyze the frequency of use for each descriptor to create an odor profile for each dihydro tagetone variant.
Visualization of Key Concepts
To further elucidate the relationships between the concepts discussed in this guide, the following diagrams are provided.
Caption: A simplified workflow for the de novo synthesis of Dihydro Tagetone.
Caption: The cyclical process of a structured sensory evaluation for fragrance compounds.
Conclusion and Future Directions
Dihydro tagetone stands as a compelling and versatile molecule within the perfumer's palette. Its characteristic sweet, fruity, and green aroma, combined with the subtle yet significant olfactory contributions of its enantiomers, offers a wide scope for creative application. This guide has provided a comprehensive overview of its olfactory properties, grounded in scientific principles and supported by detailed experimental protocols for its synthesis and evaluation.
The causality behind the olfactory differences in dihydro tagetone's enantiomers lies in the stereo-specificity of human olfactory receptors, a testament to the intricate relationship between molecular geometry and sensory perception. The self-validating nature of the provided protocols ensures that researchers can reliably reproduce and build upon these findings.
Future research should prioritize the determination of the odor thresholds for the individual enantiomers of dihydro tagetone. Such quantitative data would be invaluable for formulators seeking to precisely control the olfactory impact of this ingredient. Furthermore, exploring the synergistic and antagonistic effects of dihydro tagetone in complex fragrance mixtures will undoubtedly unveil new avenues for its application, solidifying its place as a key component in the future of fragrance and flavor creation.
References
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Sadgrove, N. J., & Jones, G. L. (2013). Dihydrotagetone, an Unusual Fruity Ketone, is Found in Enantiopure and Enantioenriched Forms in Additional Australian Native Taxa of Phebalium (Rutaceae: Boronieae). Journal of Essential Oil Research, 25(4), 283-291. [Link]
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